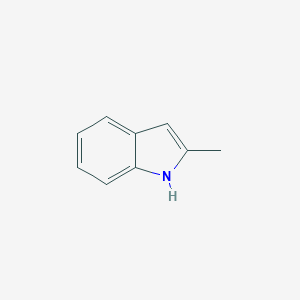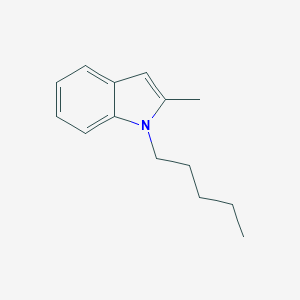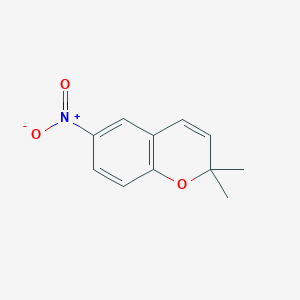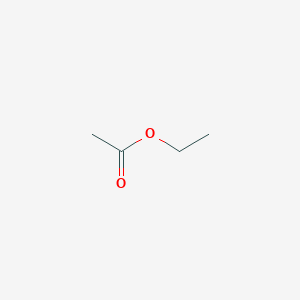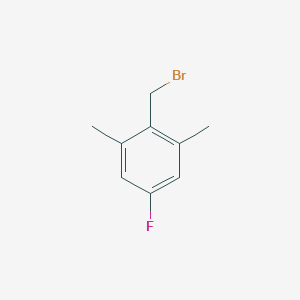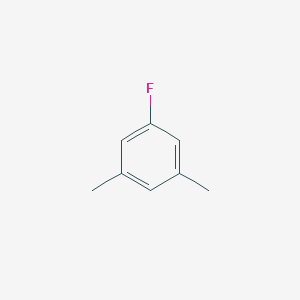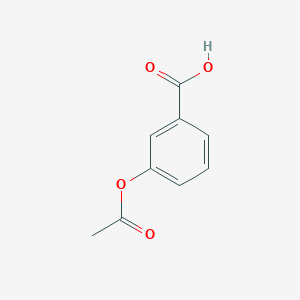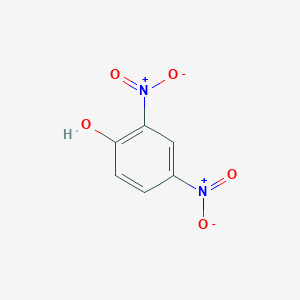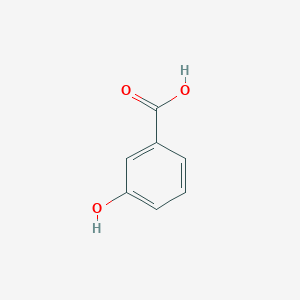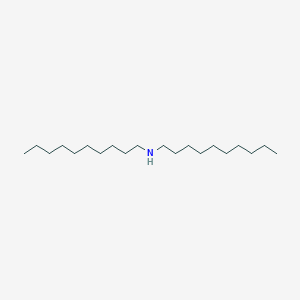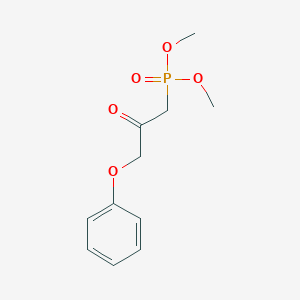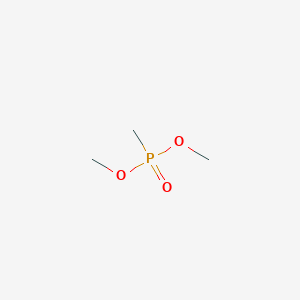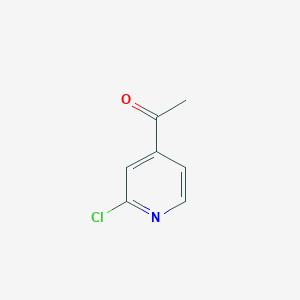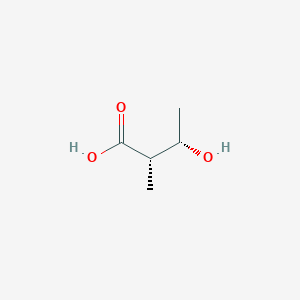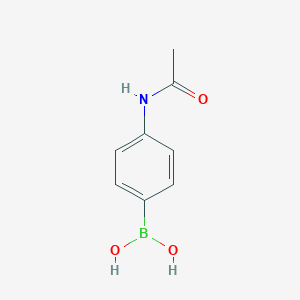
4-Acetamidophenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-acetamidophenylboronic acid and its derivatives involves several chemical strategies designed to introduce the boronic acid and acetamido functionalities. Notably, the use of o-acetamidophenylboronate esters, which are stabilized against hydrolysis by an intramolecular O-B interaction, represents a key advancement in the synthesis of these compounds. This interaction enhances the stability of the boronate esters, facilitating their application in carbohydrate synthesis and bioconjugation reactions (Cai & Keana, 1991).
Molecular Structure Analysis
The molecular structure of 4-acetamidophenylboronic acid is characterized by the presence of a boronic acid group attached to an acetamidophenyl ring. This structure is critical for its biological activity, as it enables the compound to form stable complexes with biomolecules containing vicinal diol groups, such as carbohydrates. The solid-state structures of related compounds, such as 4-carboxyphenylboronic acid and its hydrates, have been reported, providing insights into the intermolecular interactions that govern the behavior of these compounds in different environments (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
4-Acetamidophenylboronic acid undergoes various chemical reactions that exploit its boronic acid functionality. For example, it can participate in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules. Additionally, the compound's ability to form cyclic boronates with 1,2-diols underlies its application in protecting group chemistry and bioconjugation strategies. The electrochemical cleavage of the carbon-boron bond in 4-acetamidophenylboronic acid has also been explored, highlighting its potential in the development of electronically controlled drug delivery systems (Sato et al., 2021).
Physical Properties Analysis
The physical properties of 4-acetamidophenylboronic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The compound's ability to form stable hydrates and its behavior in different solvents are of particular interest for its application in synthesis and material science. Studies on related compounds provide valuable information on how the presence of functional groups affects these properties and their implications for the compound's reactivity and stability.
Chemical Properties Analysis
The chemical properties of 4-acetamidophenylboronic acid, including acidity (pKa), reactivity towards nucleophiles, and its role as a catalyst or reagent in organic synthesis, are key to its diverse applications. The modification of its structure, such as perfluoroalkylation, has been shown to significantly alter its pKa, thereby enhancing its binding affinity for polyols under physiological pH conditions. This modification opens up new avenues for its application in biological and material sciences (Shiino et al., 1993).
Wissenschaftliche Forschungsanwendungen
1. Analgesic Effect and Limited Hepatotoxicity Study
- Summary of Application: This study explored the potential analgesic effect and hepatotoxicity of a Boron-Containing Compound (BCC) with a similar chemical structure to acetaminophen, namely 4-acetamidophenylboronic acid (4APB). The study aimed to measure its ability to act as an analgesic and evaluate its hepatotoxicity .
- Methods of Application: Docking studies were carried out on the TRPV1 channel. A hot plate test was carried out with three doses of acetaminophen (APAP) and equimolar doses of 4-acetamidophenylboronic acid (4APB) in C57bl/6 mice. These same mice were submitted to a partial hepatectomy and continued compound administration, then they were sacrificed at day seven of treatment to analyze the liver histology and blood chemistry markers .
- Results or Outcomes: From the in silico assays, it was observed that APAP and 4APB shared interactions with key residues, but 4APB showed a higher affinity on the orthosteric site .
2. Reactant in Various Syntheses
- Summary of Application: 4-Acetamidophenylboronic acid is used as a reactant in various chemical syntheses, including the synthesis of TpI2 kinase inhibitors, modulators of survival motor neuron protein, cross-coupling with conjugated dienes or terminal alkenes or diazoesters, synthesis of tetrabutylammonium trifluoroborates, and rhosium-catalyzed cyanation .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Unfortunately, the source does not provide detailed information about these procedures .
Safety And Hazards
4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWTHXZHHATTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370427 | |
| Record name | 4-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenylboronic acid | |
CAS RN |
101251-09-6 | |
| Record name | 4-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetamidophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



